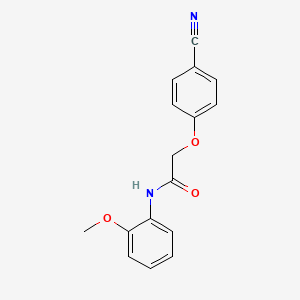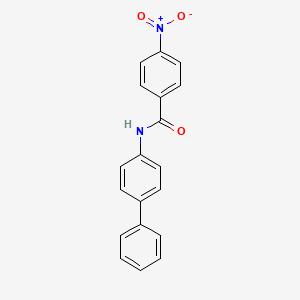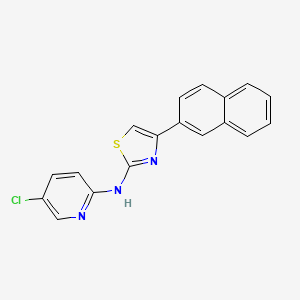![molecular formula C23H30BrN3 B5703669 1-(1-Benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine](/img/structure/B5703669.png)
1-(1-Benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperidine ring: Starting with a benzylamine derivative, the piperidine ring can be formed through cyclization reactions.
Bromination: Introduction of the bromine atom to the phenyl ring using brominating agents like bromine or N-bromosuccinimide (NBS).
Coupling reactions: The final step often involves coupling the piperidine and piperazine rings through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(1-Benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, especially at the bromine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of pharmaceuticals or as a chemical reagent.
作用機序
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine would involve its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways would depend on its structure and the biological system . Typically, piperazine derivatives can act on neurotransmitter systems, modulating their activity.
類似化合物との比較
Similar Compounds
1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine: Lacks the bromine atom.
1-(1-Benzylpiperidin-4-yl)-4-(2-chlorophenyl)piperazine: Contains a chlorine atom instead of bromine.
1-(1-Benzylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(1-Benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
特性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BrN3/c24-23-9-5-4-8-21(23)19-26-14-16-27(17-15-26)22-10-12-25(13-11-22)18-20-6-2-1-3-7-20/h1-9,22H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKOEVOMKJJQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3Br)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide](/img/structure/B5703606.png)

![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5703629.png)

![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)


![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)



